3-chloro-N-{2,2,2-trichloro-1-[({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}benzamide
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Overview
Description
3-chloro-N-{2,2,2-trichloro-1-[({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}benzamide is a complex organic compound with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-{2,2,2-trichloro-1-[({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}benzamide typically involves multiple steps, including the introduction of chloro groups and the formation of the diazenyl functional group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as chlorination, diazotization, and coupling reactions, followed by purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-{2,2,2-trichloro-1-[({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chloro groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
3-chloro-N-{2,2,2-trichloro-1-[({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}benzamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-{2,2,2-trichloro-1-[({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(2,2,2-trichloro-1-(3-(trifluoromethyl)anilino)ethyl)benzamide
- 3-chloro-N-(2,2,2-trichloro-1-(2-methoxyanilino)ethyl)benzamide
- 3-chloro-N-(2,2,2-trichloro-1-(3-toluidino)ethyl)benzamide
Uniqueness
Compared to similar compounds, 3-chloro-N-{2,2,2-trichloro-1-[({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}benzamide is unique due to its specific diazenyl functional group and the arrangement of chloro groups
Properties
CAS No. |
301813-95-6 |
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Molecular Formula |
C24H21Cl4N5OS |
Molecular Weight |
569.3 g/mol |
IUPAC Name |
3-chloro-N-[2,2,2-trichloro-1-[[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]carbamothioylamino]ethyl]benzamide |
InChI |
InChI=1S/C24H21Cl4N5OS/c1-14-6-3-4-9-20(14)33-32-18-10-11-19(15(2)12-18)29-23(35)31-22(24(26,27)28)30-21(34)16-7-5-8-17(25)13-16/h3-13,22H,1-2H3,(H,30,34)(H2,29,31,35) |
InChI Key |
YTIQYBYGQJAOEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N=NC2=CC(=C(C=C2)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C3=CC(=CC=C3)Cl)C |
Origin of Product |
United States |
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